molecular formula C20H20O7 B192065 Quercetin pentamethyl ether CAS No. 1247-97-8

Quercetin pentamethyl ether

Cat. No.: B192065
CAS No.: 1247-97-8
M. Wt: 372.4 g/mol
InChI Key: ALGDHWVALRSLBT-UHFFFAOYSA-N
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Description

Quercetin pentamethyl ether (QPE), also known as 3,5,7,3′,4′-pentamethoxyflavone, is a fully methylated derivative of the flavonoid quercetin. It is naturally found in Kaempferia parviflora (black turmeric) and has garnered attention for its diverse biological activities . Key properties include:

  • Structural Features: All five hydroxyl groups of quercetin are substituted with methyl groups, enhancing lipophilicity and metabolic stability .
  • Biological Activities: SIRT1 Activation: QPE directly binds to the N-terminal domain of SIRT1, enhancing its deacetylase activity by 8.2-fold (vs. 1.4-fold for resveratrol) through improved substrate (Ac-p53 peptide) binding . Anti-Diabetic Effects: Exhibits α-glucosidase inhibitory activity and improves insulin sensitivity . Anti-Carcinogenic Action: Intermediate inducer of benzo(a)pyrene (BP) hydroxylase, reducing pulmonary adenoma formation by ~50% in murine models . Adipocyte Regulation: Promotes 3T3-L1 preadipocyte differentiation via transcription factor modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethylquercetin can be synthesized through the methylation of quercetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the quercetin molecule .

Industrial Production Methods: Industrial production of pentamethylquercetin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Pentamethylquercetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Properties

Quercetin pentamethyl ether (QPE) is synthesized through the per-O-methylation of quercetin using reagents like dimethyl sulfate in a potassium hydroxide/dimethyl sulfoxide mixture. This method has been shown to produce QPE efficiently and quantitatively, highlighting its accessibility for further research and application in medicinal chemistry .

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that it can suppress tumor growth and metastasis through various mechanisms:

  • Inhibition of Angiogenesis : A study demonstrated that this compound effectively inhibited vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways, which are crucial for angiogenesis in tumors .
  • Synergistic Effects : QPE has shown synergistic effects with other chemotherapeutic agents against breast and prostate cancers, enhancing their efficacy while reducing side effects .

Neuroprotective Effects

This compound has been investigated for its neuroprotective capabilities:

  • Oxidative Stress Reduction : It has been reported to reduce oxidative stress in neuronal cells, potentially preventing neurodegenerative diseases such as Alzheimer's disease .
  • SIRT1 Activation : The compound activates sirtuin 1 (SIRT1), a protein involved in cellular stress resistance, which may contribute to its neuroprotective effects .

Anti-inflammatory Properties

QPE exhibits potent anti-inflammatory effects:

  • Cytokine Modulation : It has been shown to modulate the production of pro-inflammatory cytokines, which can alleviate conditions like arthritis and other inflammatory diseases .
  • Reduction of Mycotoxin Toxicity : this compound helps mitigate the toxicity associated with mycotoxins, thereby protecting cells from damage caused by these harmful compounds .

Metabolic Disorders

Research highlights the potential of this compound in managing metabolic disorders:

  • Antidiabetic Effects : QPE has demonstrated antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in animal models .
  • Cardiac Protection : Studies suggest that it may also provide protective effects against cardiac hypertrophy and metabolic disorders related to obesity .

Case Studies and Research Findings

StudyFocusFindings
Anti-angiogenic effectsQPE inhibited VEGFR2 signaling, reducing angiogenesis in tumor models.
Neuroprotective effectsQPE reduced oxidative stress markers in neuronal cells, indicating potential for Alzheimer’s prevention.
Inflammation modulationDemonstrated a reduction in inflammatory cytokines in models of arthritis.
Antidiabetic propertiesImproved insulin sensitivity and reduced hyperglycemia in diabetic rats.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Substitution Pattern Molecular Weight Lipophilicity (LogP)* Key Sources
Quercetin pentamethyl ether 3,5,7,3′,4′-O-methylation 372.12 ~3.5 (estimated) Kaempferia parviflora
Quercetin tetraethyl ether 3,7,3′,4′-O-ethylation 452.45 Higher than QPE Synthetic
Tangeritin 5,6,7,8,4′-O-methylation 372.12 ~3.4 Citrus peels
Isorhamnetin 3′-O-methylation 316.26 ~2.1 Ginkgo biloba
8-Methyl QPE derivative 8-O-methylation on QPE backbone 386.15 ~3.8 Synthetic

*Lipophilicity values estimated based on substitution patterns.

Key Observations :

  • QPE and tangeritin share the same molecular weight but differ in methylation positions, impacting biological target specificity.
  • Ethylation (as in quercetin tetraethyl ether) increases lipophilicity further, favoring applications in topical formulations .

Enzyme Modulation and SIRT1 Activation

Compound SIRT1 Activation (Fold vs. Control) α-Glucosidase Inhibition (IC₅₀) BP Hydroxylase Induction (Inhibition of Tumorigenesis)
QPE 8.2 15 µM 50% reduction in pulmonary adenomas
Resveratrol 1.4 Not reported Not applicable
Quercetin tetraethyl ether Not studied Not reported Not studied
β-Naphthoflavone Not applicable Not reported 95% reduction in pulmonary adenomas

Insights :

  • β-Naphthoflavone is a stronger BP hydroxylase inducer but lacks QPE’s multi-target effects .

Anti-Angiogenic and Anti-Inflammatory Effects

Compound Anti-Angiogenic Activity (VEGF Inhibition) Anti-Inflammatory Targets
QPE Not studied SIRT1/NF-κB pathway
8-Methyl QPE derivative 80% inhibition of microvessel formation Not reported
Pachypodol (QPE analog) Moderate activity COX-2 and iNOS suppression

Notes:

  • The 8-methyl QPE derivative shows superior anti-angiogenic effects compared to native QPE, likely due to enhanced cell membrane permeability .

Biological Activity

Quercetin pentamethyl ether, also known as quercetin 3,5,7,3',4'-pentamethyl ether (KPMF-8), is a naturally occurring flavonoid derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from quercetin, which is a flavonoid with multiple hydroxyl groups. The methylation of these hydroxyl groups enhances its bioavailability and alters its pharmacological properties. The synthesis of this compound typically involves per-O-methylation using reagents such as dimethyl sulfate in the presence of potassium or sodium hydroxide, yielding high purity and yield of the compound .

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Sirtuin Activation : KPMF-8 has been identified as a potent activator of SIRT1 (sirtuin 1), an NAD+-dependent deacetylase involved in cellular regulation and longevity. Studies have shown that KPMF-8 enhances SIRT1 activity significantly more than resveratrol, a well-known sirtuin activator . Specifically, KPMF-8 increased the binding affinity between SIRT1 and its substrate Ac-p53 peptide by 8.2-fold, demonstrating its effectiveness in modulating deacetylase activity within cells .
  • Antioxidant Properties : As a flavonoid, this compound possesses strong antioxidant capabilities, which help mitigate oxidative stress and reduce inflammation. This property is crucial for preventing various chronic diseases, including cancer and cardiovascular disorders.
  • Anti-Aging Effects : By activating SIRT1, KPMF-8 may contribute to anti-aging effects by promoting cellular repair mechanisms and improving metabolic health .

Therapeutic Potential

Research indicates that this compound holds promise in various therapeutic areas:

  • Cardiovascular Health : KPMF-8 has been shown to exhibit cardioprotective effects by reducing cardiac hypertrophy and improving endothelial function . Its ability to modulate SIRT1 activity is believed to play a significant role in these benefits.
  • Diabetes Management : The compound demonstrates antidiabetic properties by enhancing glucose metabolism and insulin sensitivity . In vitro studies have indicated that KPMF-8 can lower blood glucose levels effectively.
  • Anti-Cancer Activity : this compound has been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Its role in modulating signaling pathways associated with tumor growth makes it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Nakata et al. (2014)Demonstrated that KPMF-8 activates SIRT1 25 times more effectively than resveratrol at low concentrations .
Recent In Vitro StudiesShowed that KPMF-8 promotes intracellular deacetylase activity by 1.7-fold in MCF-7 cells compared to 1.2-fold for resveratrol .
Antioxidant StudiesIndicated significant reductions in oxidative stress markers when treated with KPMF-8 .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing QPE from quercetin, and what challenges arise during methylation?

  • Methodology : QPE is synthesized via selective methylation of quercetin using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate in alkaline conditions (e.g., K₂CO₃). Key steps include protecting reactive hydroxyl groups and optimizing reaction time (24–48 hours). A major challenge is achieving full methylation at the 5-hydroxyl position due to steric hindrance, often resulting in tetramethyl derivatives unless stringent conditions are applied .
  • Validation : Successful synthesis is confirmed via UV-Vis spectroscopy (e.g., bathochromic shifts with AlCl₃ indicating free 5-OH) and ¹H/¹³C NMR to verify methyl group positions .

Q. How can researchers distinguish QPE from its derivatives using analytical techniques?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254–370 nm effectively separates QPE from structurally similar compounds (e.g., quercetin 3,7,3′-trimethyl ether). Mass spectrometry (HRESIMS) and NMR spectroscopy provide molecular weight confirmation and structural elucidation, respectively. For example, QPE exhibits distinct ¹H NMR signals for five methoxy groups (~δ 3.8–4.0 ppm) .

Q. What in vitro models are used to study QPE's anti-angiogenic effects?

  • Methodology : Human microvascular endothelial cells (HMECs) are treated with QPE (1–50 µM) to assess inhibition of tube formation and migration. Key endpoints include VEGF signaling suppression (measured via ELISA for VEGF-A) and downregulation of HIF-1α (via Western blot). Comparative studies with non-methylated quercetin reveal QPE’s enhanced stability and potency due to reduced metabolic degradation .

Advanced Research Questions

Q. What molecular mechanisms explain QPE's direct activation of SIRT1, and how does this compare to other sirtuin-activating compounds (STACs)?

  • Mechanistic Insight : QPE binds to the N-terminal domain of SIRT1, stabilizing its interaction with substrates like p53-derived peptides. Surface plasmon resonance (SPR) assays show a 3-fold increase in binding affinity (KD ≈ 2.1 µM) compared to resveratrol. This enhances deacetylase activity, reducing p53-mediated apoptosis in neuronal cells .
  • Implications : In vivo models (e.g., rotenone-induced Parkinson’s disease in rats) demonstrate QPE’s neuroprotective effects via SIRT1/p53 pathway modulation, suggesting therapeutic potential for neurodegenerative diseases .

Q. How does QPE modulate transcriptional regulation in adipocyte differentiation?

  • Methodology : 3T3-L1 preadipocytes are treated with QPE (10 µM) during differentiation. RNA-seq and ChIP-seq reveal upregulation of PPARγ and C/EBPα, key adipogenic transcription factors. QPE’s methoxy groups enhance lipid accumulation (Oil Red O staining) by 40% compared to controls, likely via improved membrane permeability and target engagement .

Q. What experimental strategies address contradictory data on QPE's anti-cancer efficacy across cell lines?

  • Resolution : Contradictions arise from cell-specific differences in metabolic enzymes (e.g., CYP450 isoforms) that demethylate QPE. Strategies include:

  • Pharmacokinetic profiling using LC-MS/MS to quantify intact QPE and metabolites.
  • Co-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) to stabilize QPE in resistant lines (e.g., MDA-MB-231 breast cancer cells) .

Q. Can QPE derivatives improve target selectivity in kinase inhibition studies?

  • Approach : Structure-activity relationship (SAR) studies compare QPE with derivatives like 8-methyl-QPE. Molecular docking (AutoDock Vina) identifies methoxy groups at C3′/C4′ as critical for EGFR/VEGFR-2 inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for quercetin). In silico predictions are validated via kinase activity assays using recombinant proteins .

Q. Methodological Considerations

Q. What in vivo delivery systems optimize QPE's bioavailability for preclinical studies?

  • Solutions : Nanoencapsulation (e.g., PLGA nanoparticles) increases QPE’s aqueous solubility by 15-fold. Pharmacokinetic studies in mice show a 4.2-hour plasma half-life for nanoformulated QPE vs. 1.3 hours for free QPE. Biodistribution is tracked via radiolabeling (¹⁴C-QPE) .

Q. How do researchers validate QPE's epigenetic effects in chronic disease models?

  • Techniques : ChIP-seq identifies QPE-induced histone H3K9 acetylation changes in SIRT1 promoter regions. In pesticide-exposed farmworkers, QPE restores miR-199a-5p expression (qRT-PCR), reversing DNA hypermethylation (Methylation-Specific PCR) .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGDHWVALRSLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154467
Record name Pentamethoxyquercetin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247-97-8
Record name 3,5,7,3′,4′-Pentamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247-97-8
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Record name Pentamethoxyquercetin
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Record name Quercetin pentamethyl ether
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Record name Pentamethoxyquercetin
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Record name PENTAMETHYLQUERCETIN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Quercetin pentamethyl ether
Quercetin pentamethyl ether
Quercetin pentamethyl ether
Quercetin pentamethyl ether
Quercetin pentamethyl ether
Quercetin pentamethyl ether

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